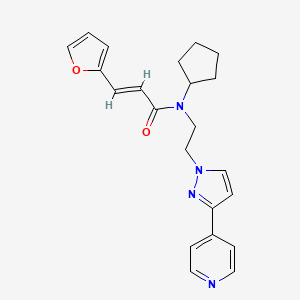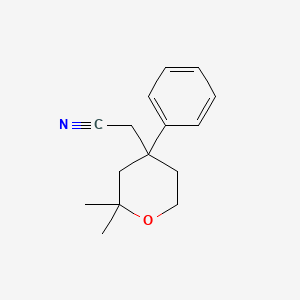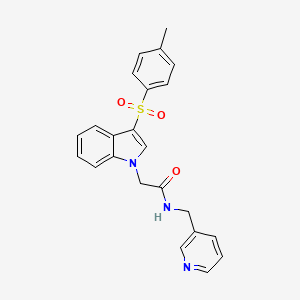
(2S)-2-(メチルアミノ)プロパン-1-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related amine compounds involves several methods, including hydrogen-transfer polyaddition and condensation reactions. For instance, poly(amido-amine)s were synthesized through hydrogen-transfer polyaddition, involving 2-methylpiperazine and other diamines, to produce polymers with varying molecular weights and basicity levels (Ferruti et al., 2000). Another example is the catalytic asymmetric hydrogenation used for the stereoselective synthesis of amines, demonstrating the versatility of N-tert-butanesulfinyl imines as intermediates for producing a wide range of amines with high enantioselectivity (Ellman et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about their chemical behavior and interaction capabilities. For instance, metal dithiocarbamate complexes based on an amine containing pyridyl and nitrile groups were characterized, showing the symmetrical bidentate bonding mode and stabilization through various hydrogen bonds and π interactions (Halimehjani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving amines demonstrate their reactivity and potential for forming complex structures. For example, the aminolysis of β-carbonyl 1,3-dithianes catalyzed by iron with various amines, including hydrazine hydrate, leads to the synthesis of β-enaminones and 3,4-disubstituted pyrazoles (Wang et al., 2011).
Physical Properties Analysis
The physical properties of amines, such as their solubility, melting points, and phase behavior, are crucial for understanding their applications and handling. While specific data on "(2S)-2-(Methylamino)propane-1-amine" was not directly found, studies on similar compounds provide insights into how the structure influences these properties.
Chemical Properties Analysis
The chemical properties, including basicity, nucleophilicity, and stability, are key to predicting the behavior of amines in reactions. For example, the basicity of the amino groups in poly(amido-amine)s was significantly varied, impacting their cytotoxicity and haemolytic activity, which is pH-dependent (Ferruti et al., 2000).
科学的研究の応用
生物学的特性研究
"(2S)-2-(メチルアミノ)プロパン-1-アミン" は、エチレンジアミンと活性化塩素からなる化合物です。 アミンの生物学的特性を研究するためのモデルシステムとして使用されてきました .
抗がん研究
この化合物は、ヒト血清中で抗がん効果を示すことが示されています . これは、新しいがん治療薬の開発における潜在的な用途を示唆しています。
医薬品試験
"(2S)-2-(メチルアミノ)プロパン-1-アミン" は、医薬品試験に使用できます . 高品質の参照標準は、医薬品研究における正確な結果にとって不可欠です。
ナノ結晶の合成
直接言及されていませんが、"(2S)-2-(メチルアミノ)プロパン-1-アミン" に類似した化合物は、新興の用途向けナノ結晶の合成とハイブリダイゼーションに使用されてきました . これらのナノ結晶は、幅広い発光チューニング可能性、大きなストークスシフト、長い減衰時間、および環境への優しさを持っており、フォトエレクトロニクスおよびフォトボルタイクにおける有望な候補となっています .
機能化シリカナノ粒子の作製
機能化シリカナノ粒子は、有望な独特で汎用的な利点を持つ特性があるため、大きな注目を集めています . "(2S)-2-(メチルアミノ)プロパン-1-アミン" は直接言及されていませんが、同様の化合物は、これらのナノ粒子の作製に使用できる可能性があります。
環境修復への応用
"(2S)-2-(メチルアミノ)プロパン-1-アミン" のような化合物を使用して作製できる可能性のある機能化シリカナノ粒子は、環境修復への応用で使用されてきました .
特性
IUPAC Name |
(2S)-2-N-methylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-4(3-5)6-2/h4,6H,3,5H2,1-2H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINJNNGWMNSBIG-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27255-44-3 |
Source


|
| Record name | [(2S)-1-aminopropan-2-yl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)




![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)



![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)
![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)
![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)
